molecular formula C20H33NO4 B583182 N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone

N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone

Cat. No.: B583182
M. Wt: 351.5 g/mol
InChI Key: UKVJHGAETBFGBY-XFHJGTJQSA-N
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Description

acyl-homoserine lactones (AHLs) . These molecules play a crucial role in bacterial quorum sensing, which enables coordinated behavior within bacterial populations. Quorum sensing involves the production and detection of specific signaling molecules, such as AHLs, to regulate gene expression and control various cellular processes.

Scientific Research Applications

N-3-oxo-C16-HSL has diverse applications:

Mechanism of Action

Target of Action

The primary target of N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone is the lipid-ordered domains of the mammalian plasma membrane . These domains, also known as lipid rafts, are heterogenous regions of the membrane where gangliosides and cholesterol are preferentially packed . The formation and dynamics of these domains impact nearly all membrane protein functions .

Mode of Action

This compound interacts with its targets by altering the lipid-ordered domains of the plasma membrane . It is highly efficient in this alteration, more so than methyl-β-cyclodextrin (MβCD), a common tool used to disrupt lipid domains . This compound istter retain membrane lipids after treatment, indicating a unique mode of action .

Biochemical Pathways

The alteration of lipid-ordered domains by this compound affects the heterogeneity of the plasma membrane, which is critical for transmembrane receptor signaling . This can potentially impact a multitude of biochemical pathways, given the broad role of membrane proteins in cellular processes .

Pharmacokinetics

Its ability to alter lipid-ordered domains suggests that it can readily interact with the plasma membrane

Result of Action

The result of this compound’s action is the alteration of lipid-ordered domains in the plasma membrane . This can affect the function of membrane proteins and potentially disrupt various cellular processes . The exact molecular and cellular effects would depend on the specific proteins and pathways involved.

Future Directions

The future directions of “N-3-oxo-hexadec-11(Z)-enoyl-L-Homoserine lactone” research could involve further exploration of its effects on lipid-ordered domains and its potential use in antimicrobial therapy in the treatment of infectious diseases .

Preparation Methods

The synthesis of N-3-oxo-C16-HSL can be achieved through several routes. While I don’t have specific industrial production methods, here’s a general synthetic approach:

    Chemical Synthesis: One common method involves the condensation of a fatty acid (e.g., hexadecanoic acid) with L-homoserine lactone. The reaction typically occurs under acidic conditions, resulting in the formation of N-3-oxo-C16-HSL.

Chemical Reactions Analysis

N-3-oxo-C16-HSL is an α,β-unsaturated lactone, making it susceptible to various chemical reactions:

    Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles (e.g., proteins, enzymes) through a conjugate addition. This property is essential for its biological functions.

    Hydrolysis: Under certain conditions, the lactone ring can hydrolyze, yielding the corresponding carboxylic acid and homoserine.

Common reagents and conditions depend on the specific reaction context.

Comparison with Similar Compounds

While N-3-oxo-C16-HSL is unique due to its specific chain length and unsaturation, it shares similarities with other AHLs. Examples of related compounds include N-3-oxo-butyryl-L-Homoserine lactone and N-3-oxo-octanoyl-Homoserine lactone . These AHLs exhibit varying biological activities and play distinct roles in different bacterial species.

Properties

IUPAC Name

(Z)-3-oxo-N-[(3S)-2-oxooxolan-3-yl]hexadec-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(22)16-19(23)21-18-14-15-25-20(18)24/h5-6,18H,2-4,7-16H2,1H3,(H,21,23)/b6-5-/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVJHGAETBFGBY-XFHJGTJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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